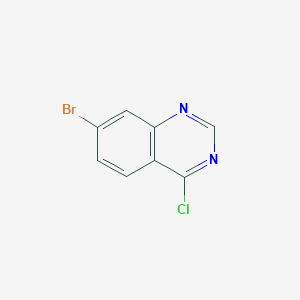

7-Bromo-4-chloroquinazoline

Descripción general

Descripción

7-Bromo-4-chloroquinazoline is a compound that is structurally related to various quinazoline derivatives which have been studied for their potential pharmacological properties and as intermediates in the synthesis of biologically active compounds. The compound itself has not been explicitly detailed in the provided papers, but its analogs have been investigated for various biological activities, including tyrosine kinase inhibition, antinociceptive, anti-inflammatory, anticonvulsant, and antibacterial properties . Additionally, the structural analysis of similar compounds has been performed to understand their molecular interactions and properties .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was described using available chemicals, suggesting a general approach that could be adapted for the synthesis of 7-bromo-4-chloroquinazoline . Similarly, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was achieved through a modified Conrad-Limpach procedure, which could potentially be relevant for the synthesis of 7-bromo-4-chloroquinazoline .

Molecular Structure Analysis

Vibrational spectroscopic investigations and computational studies such as ab initio and DFT have been used to analyze the molecular structure of related compounds like 7-bromo-5-chloro-8-hydroxyquinoline. These studies provide insights into the geometry optimization, vibrational frequencies, and structural parameters, which are crucial for understanding the molecular structure of 7-bromo-4-chloroquinazoline .

Chemical Reactions Analysis

The reactivity of quinazoline derivatives with various nucleophiles has been explored, as seen in the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with water, alcohols, ammonia, and amines to yield different substituted products . This suggests that 7-bromo-4-chloroquinazoline could also undergo similar nucleophilic substitution reactions, which could be useful in further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives have been studied through methods such as crystal structure analysis and evaluation of physicochemical properties like solubility and thermal stability. For example, the crystal structure of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, and its molecular interactions were analyzed using Hirshfeld surfaces and fingerprint plots . These analyses are indicative of the types of studies that could be conducted to determine the physical and chemical properties of 7-bromo-4-chloroquinazoline.

Aplicaciones Científicas De Investigación

Anticancer Properties

7-Bromo-4-chloroquinazoline derivatives have been explored for their potential in cancer treatment. A study by Mphahlele et al. (2018) synthesized indole-aminoquinazoline hybrids, including derivatives of 7-Bromo-4-chloroquinazoline, and evaluated their cytotoxicity against various human cancer cell lines. These compounds showed significant activity, particularly against colorectal adenocarcinoma and hepatocellular carcinoma cells. The study highlighted the potential of these compounds as anticancer agents, specifically their ability to induce apoptosis in cancer cells and inhibit epidermal growth factor receptor (EGFR) activity (Mphahlele et al., 2018).

Anti-Coccidial Drug Development

Zhang et al. (2017) discussed the synthesis of halofuginone hydrobromide, an effective drug against Eimeria species in poultry, from 7-bromo-6-chloroquinazolin-4(3H)-one, a derivative of 7-Bromo-4-chloroquinazoline. This study underlined the role of 7-Bromo-4-chloroquinazoline derivatives in the development of anti-coccidial drugs, showcasing their pharmaceutical potential beyond oncology (Zhang, Yao, & Liu, 2017).

Antinociceptive and Anti-Inflammatory Applications

Wilhelm et al. (2014) investigated 7-chloroquinoline-1,2,3-triazoyl carboxamides, synthesized from 7-Bromo-4-chloroquinazoline, for their antinociceptive and anti-inflammatory properties. The compounds demonstrated effectiveness in reducing seizures and combating acute pain, indicating potential applications in pain management and anti-inflammatory therapies (Wilhelm et al., 2014).

Synthesis of PI3K/mTOR Inhibitors

Lei et al. (2015) described the synthesis of compounds from 7-Bromo-4-chloroquinazoline as intermediates in PI3K/mTOR inhibitors. This points to the utility of 7-Bromo-4-chloroquinazoline derivatives in developing inhibitors targeting specific signaling pathways in cancer cells (Lei et al., 2015).

Cytotoxic and Genotoxic Effects

Jantová et al. (2001) studied substituted 4-anilinoquinazolines, related to 7-Bromo-4-chloroquinazoline, for their cytotoxic and genotoxic effects. The findings indicated the potential of these compounds in inhibiting tumor cell growth, suggesting their application in cancer therapy (Jantová et al., 2001).

Chemoselectivity in Amination

Shen et al. (2010) explored the chemoselectivity in the amination of 4-chloroquinazolines, including 7-Bromo-4-chloroquinazoline derivatives. This research contributes to the understanding of chemical reactions involving these compounds, which is essential for their synthesis and application in pharmaceuticals (Shen et al., 2010).

Safety and Hazards

The safety information for 7-Bromo-4-chloroquinazoline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

While specific future directions for 7-Bromo-4-chloroquinazoline are not mentioned in the search results, there is ongoing research into quinazoline derivatives for their potential as therapeutic agents in cancer treatment . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency .

Mecanismo De Acción

Target of Action

Quinazoline derivatives, a class to which this compound belongs, are known to interact with various receptor tyrosine kinases (rtks) expressed by malignant tumors, including platelet-derived growth factor receptor beta (pdgfr-β), vessel epidermal growth factor receptor (vegfr-2), and epidermal growth factor receptor (egfr) .

Mode of Action

It is known that quinazoline derivatives can inhibit the aforementioned rtks, disrupting their signaling pathways and leading to apoptosis .

Biochemical Pathways

Given its potential interaction with rtks, it may impact pathways related to cell proliferation, survival, and angiogenesis .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a CYP1A2 inhibitor .

Result of Action

Quinazoline derivatives are known to exhibit antiproliferative properties against tumor cells .

Propiedades

IUPAC Name |

7-bromo-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZJBXYXSWZAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588389 | |

| Record name | 7-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

573675-55-5 | |

| Record name | 7-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-4-chloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

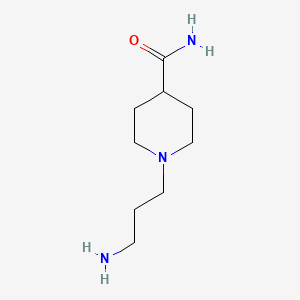

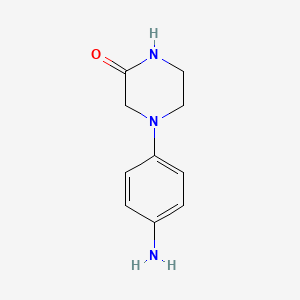

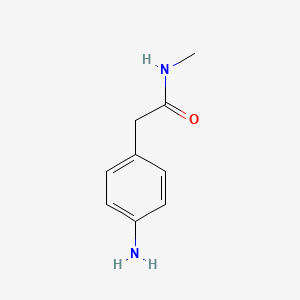

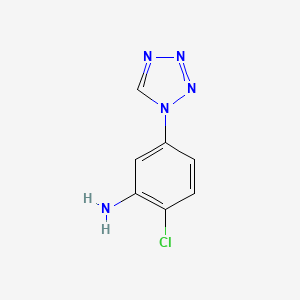

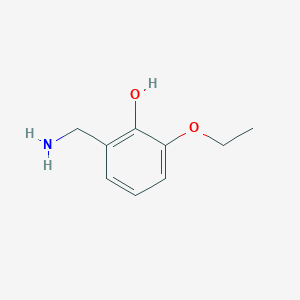

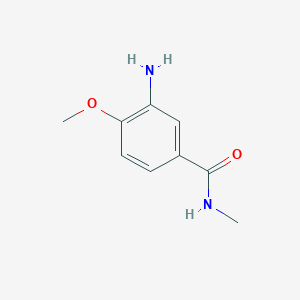

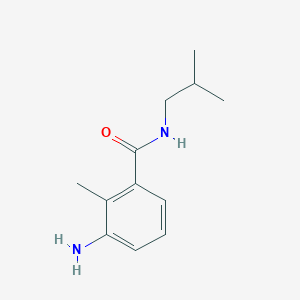

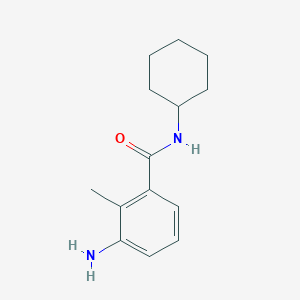

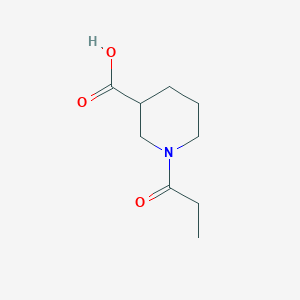

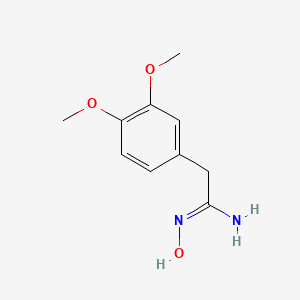

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284662.png)

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)